molecular formula C19H30N2O2 B14916884 tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate

tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate

Cat. No.: B14916884
M. Wt: 318.5 g/mol
InChI Key: UPQFMRUASGJKPN-INIZCTEOSA-N
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Description

tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is characterized by the presence of a tert-butyl group, a benzyl group, and a piperidine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . This method allows for the efficient formation of the desired carbamate compound under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process . These systems allow for continuous production, reducing the need for batch processing and improving overall yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-(1-benzyl-6,6-dimethylpiperidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the piperidine ring and benzyl group enhances its stability and binding affinity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-benzyl-6,6-dimethylpiperidin-3-yl]carbamate

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-16-11-12-19(4,5)21(14-16)13-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3,(H,20,22)/t16-/m0/s1

InChI Key

UPQFMRUASGJKPN-INIZCTEOSA-N

Isomeric SMILES

CC1(CC[C@@H](CN1CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CCC(CN1CC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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